molecular formula C10H13NO2 B048760 Methyl N-(3-ethylphenyl)carbamate CAS No. 113932-82-4

Methyl N-(3-ethylphenyl)carbamate

Cat. No. B048760
M. Wt: 179.22 g/mol
InChI Key: BCZQJHZJJCOAHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl N-(3-ethylphenyl)carbamate is a chemical compound that is widely used in scientific research. It is also known as carbaryl, which is a carbamate insecticide that is used to control pests in agriculture and public health. Carbaryl is a broad-spectrum insecticide that is effective against a wide range of insects, including beetles, aphids, and mites.

Mechanism Of Action

Carbaryl works by inhibiting the activity of acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine in the nervous system. By inhibiting acetylcholinesterase, carbaryl causes an accumulation of acetylcholine in the nervous system, leading to overstimulation of the nervous system and ultimately death of the insect.

Biochemical And Physiological Effects

Carbaryl has been shown to have a wide range of biochemical and physiological effects on insects. It affects the nervous system, leading to muscle spasms, paralysis, and death. Carbaryl also affects the reproductive system, leading to reduced fertility and abnormal development of the eggs.

Advantages And Limitations For Lab Experiments

Carbaryl is a widely used insecticide that is readily available and relatively inexpensive. It is also easy to use and has a broad spectrum of activity against many different types of insects. However, carbaryl is toxic to humans and animals and can have negative effects on the environment. Therefore, it is important to use carbaryl with caution and to follow proper safety precautions when working with this chemical.

Future Directions

There are many future directions for research on carbaryl and related compounds. One area of research is the development of new pesticides that are more effective and less harmful to the environment. Another area of research is the study of the effects of carbaryl on non-target organisms, such as bees and other beneficial insects. Finally, there is a need for more research on the mechanism of action of carbaryl and related compounds, which could lead to the development of new drugs for the treatment of Alzheimer's disease and other neurological disorders.
In conclusion, carbaryl is a widely used insecticide that has many applications in scientific research. It is important to use carbaryl with caution and to follow proper safety precautions when working with this chemical. There are many future directions for research on carbaryl and related compounds, which could lead to the development of new pesticides and drugs for the treatment of neurological disorders.

Synthesis Methods

Carbaryl is synthesized by reacting methyl isocyanate with 3-ethylphenol. The reaction is carried out in the presence of a catalyst, such as sodium hydroxide or potassium hydroxide. The resulting product is purified and crystallized to obtain pure carbaryl.

Scientific Research Applications

Carbaryl is widely used in scientific research as a tool to study the nervous system and insect physiology. It is used to study the effects of pesticides on insects and to develop new pesticides that are more effective and less harmful to the environment. Carbaryl is also used to study the mechanism of action of acetylcholinesterase inhibitors, which are important drugs for the treatment of Alzheimer's disease.

properties

CAS RN

113932-82-4

Product Name

Methyl N-(3-ethylphenyl)carbamate

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

methyl N-(3-ethylphenyl)carbamate

InChI

InChI=1S/C10H13NO2/c1-3-8-5-4-6-9(7-8)11-10(12)13-2/h4-7H,3H2,1-2H3,(H,11,12)

InChI Key

BCZQJHZJJCOAHQ-UHFFFAOYSA-N

SMILES

CCC1=CC(=CC=C1)NC(=O)OC

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)OC

synonyms

Carbamic acid, (3-ethylphenyl)-, methyl ester (9CI)

Origin of Product

United States

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